molecular formula C8H11BrClN B1285174 N-Methyl-4-bromobenzylamine hydrochloride CAS No. 874-73-7

N-Methyl-4-bromobenzylamine hydrochloride

Cat. No. B1285174
CAS RN: 874-73-7
M. Wt: 236.53 g/mol
InChI Key: FWIXCMNMTULAMD-UHFFFAOYSA-N
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Description

N-Methyl-4-bromobenzylamine hydrochloride is not directly mentioned in the provided papers, but it can be inferred as a compound related to the class of N-alkylated benzylamines. These compounds are of interest due to their potential applications in various fields such as medicine, pesticides, and organic synthesis. The papers provided discuss various N-alkylated benzylamines and their synthesis, properties, and applications, which can be used to infer information about N-Methyl-4-bromobenzylamine hydrochloride.

Synthesis Analysis

The synthesis of related compounds typically involves the alkylation of benzylamines with alkyl halides or the condensation of benzaldehydes with amines. For example, the synthesis of N-(1-Methyl)cyclopropylbenzylamine involved the inactivation of pig liver mitochondrial monoamine oxidase, indicating a specific synthetic pathway for introducing the N-alkyl group . Another study describes the synthesis of various N-benzylated phenethylamines through N-reductive alkylation . These methods could potentially be adapted for the synthesis of N-Methyl-4-bromobenzylamine hydrochloride by using 4-bromobenzyl chloride and methylamine as starting materials.

Molecular Structure Analysis

The molecular structure of N-Methyl-4-bromobenzylamine hydrochloride can be analyzed based on related compounds whose structures were confirmed by spectral techniques and, in some cases, single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, bond lengths, angles, and the presence of any significant intermolecular interactions that may influence the stability of the crystal structure.

Chemical Reactions Analysis

The chemical reactivity of N-Methyl-4-bromobenzylamine hydrochloride can be inferred from studies on similar compounds. For instance, N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was synthesized and evaluated for its ability to inhibit sPLA2, an enzyme involved in inflammation . This suggests that N-Methyl-4-bromobenzylamine hydrochloride could also participate in biological reactions and potentially serve as an inhibitor for certain enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methyl-4-bromobenzylamine hydrochloride can be deduced from related compounds. These properties include solubility, melting point, boiling point, and stability under various conditions. For example, the study on the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine discusses the reaction conditions and yields, which can provide insights into the optimal conditions for synthesizing and handling similar compounds . The gas chromatographic and mass spectrometric analyses of substituted N-benzyl phenethylamines provide information on the volatility and fragmentation patterns of these compounds, which could be relevant for N-Methyl-4-bromobenzylamine hydrochloride as well .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-bromophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIXCMNMTULAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-bromobenzylamine hydrochloride

CAS RN

874-73-7
Record name Benzenemethanamine, 4-bromo-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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